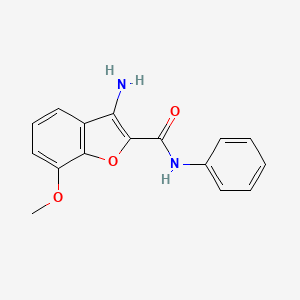

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-12-9-5-8-11-13(17)15(21-14(11)12)16(19)18-10-6-3-2-4-7-10/h2-9H,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHCBOSUGYRLFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2N)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit promising anticancer properties. For instance, studies have shown that 3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide can induce apoptosis in cancer cells.

Key Findings:

- A structure–activity relationship study indicated that the presence of the carboxamide group is crucial for anticancer activity, with specific substitutions enhancing binding interactions with cancer targets .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 30 | Induces apoptosis via mitochondrial pathway |

| Compound 1f (related derivative) | Comparable to memantine | Neuroprotective and anticancer effects |

Neuroprotective Effects

The compound has shown significant neuroprotective properties against excitotoxicity, primarily through its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.

Case Study:

In a study involving rat cortical neuronal cells, this compound demonstrated considerable protection against NMDA-induced neuronal damage at concentrations as low as 30 μM .

| Concentration (μM) | Protective Effect (%) |

|---|---|

| 30 | 75% |

| 100 | 90% |

Antimicrobial Activity

Benzofuran derivatives, including the target compound, have been evaluated for their antimicrobial properties against various pathogens. Studies have indicated promising results against both bacterial and fungal strains.

Key Findings:

- The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against strains like Staphylococcus aureus and Candida albicans .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Effective |

| Candida albicans | 31.25 | Moderate activity |

Interaction with Amyloid-Beta

Recent studies suggest that benzofuran derivatives can modulate amyloid-beta aggregation, which is relevant in Alzheimer's disease research. The compound's ability to bind and influence amyloid pathways positions it as a candidate for neurodegenerative disease treatment .

Industrial Applications

The unique chemical properties of this compound make it suitable for use in developing advanced materials and chemical sensors.

Potential Uses:

- As a building block in organic synthesis for creating more complex molecular structures.

- In the formulation of chemical sensors due to its reactivity with various analytes.

Mechanism of Action

The mechanism of action of 3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The benzothienofuran analog (88% yield) demonstrates higher synthetic accessibility compared to the 4-methoxybenzyl-substituted benzofuran (25% yield), possibly due to differences in steric hindrance or reagent compatibility .

- Structural Variations: The target compound’s 3-amino group distinguishes it from analogs with bulkier substituents (e.g., 4-methoxybenzyl in ), which may reduce steric hindrance and improve binding to biological targets .

Physicochemical and Bioactivity Comparisons

Biological Activity

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, particularly its neuroprotective and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Amino Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Methoxy Group : Enhances solubility and may influence the compound's pharmacological profile.

- Phenyl Substituent : Affects the compound's interaction with cellular receptors.

The unique combination of these functional groups allows for various biological activities, making it a candidate for further pharmacological studies .

Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective effects. In vitro studies have shown that this compound can mitigate oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases. For example, a study evaluated several benzofuran derivatives, including this compound, against NMDA-induced excitotoxic neuronal damage. The findings indicated that it provided considerable protection at concentrations as low as 100 μM .

Antioxidant Activity

The compound has also been shown to possess antioxidant properties. It was found to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenates. These activities are essential for protecting neuronal cells from oxidative damage, suggesting potential therapeutic applications in conditions characterized by oxidative stress .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that specific substitutions on the benzofuran moiety significantly affect biological activity. For instance, compounds with methyl or hydroxyl substitutions exhibited enhanced neuroprotective and antioxidant activities compared to their unsubstituted counterparts. This suggests that the position and nature of substituents are critical for optimizing the therapeutic efficacy of benzofuran derivatives .

The mechanisms underlying the biological activities of this compound involve:

- Interaction with Receptors : The compound may bind to specific receptors or enzymes involved in neuroprotection and cellular signaling pathways.

- Inhibition of Oxidative Stress : Through its antioxidant properties, it reduces reactive oxygen species (ROS) levels, thereby protecting neurons from damage.

- Modulation of Cellular Signaling : By influencing key signaling pathways, it may enhance neuroprotective responses in neuronal cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide | Contains an amino group and methoxy substitution | Different phenyl substitution pattern |

| 3-amino-N-(4-chlorophenyl)benzofuran-2-carboxamide | Chlorine substitution instead of methoxy | Potentially different biological activity due to halogen |

| 7-hydroxy-N-(substituted phenyl)benzofuran-2-carboxamide | Hydroxy group instead of methoxy | May exhibit different solubility and reactivity |

This table illustrates how variations in substituents can lead to significant differences in biological activity, emphasizing the importance of structural modifications in drug design .

Case Studies

A notable case study involved synthesizing a series of novel benzofuran derivatives to evaluate their neuroprotective effects. Among these, this compound was identified as one of the most promising candidates due to its potent anti-excitotoxic effects comparable to established NMDA antagonists like memantine .

Another study focused on the synthesis and evaluation of various benzofuran derivatives, including this compound, highlighting its potential as a lead compound for developing new neuroprotective agents .

Q & A

Q. What are the optimized synthetic routes for 3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step protocols:

- Benzofuran Core Formation : Start with benzofuran-2-carboxylic acid derivatives. For example, methyl-5-(3-hydroxyphenyl)furan-2-carboxylate can undergo cyclization under acidic conditions to form the benzofuran scaffold .

- Functionalization : Introduce the 7-methoxy group via alkylation or protection/deprotection strategies. Pd-catalyzed C-H arylation (e.g., using aryl halides) can attach the N-phenyl group .

- Amidation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the carboxylic acid to the amine group. For sterically hindered substrates, microwave-assisted synthesis may improve efficiency .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (60–120°C for amidation), and catalyst loading (e.g., 5–10 mol% Pd for C-H activation) to enhance yields .

Q. Which analytical techniques are critical for structural characterization of this compound, and how should they be applied?

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. For example, the methoxy group at C7 appears as a singlet (~δ 3.8–4.0 ppm), while the aromatic protons show splitting patterns dependent on substitution .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry. Intermolecular hydrogen bonding (e.g., O–H⋯O in carboxyl groups) can stabilize the lattice, as seen in related benzofuran derivatives .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (expected [M+H]: ~337.12 g/mol) and detects fragmentation patterns for functional groups .

Q. What role do key substituents (amino, methoxy, N-phenyl) play in the compound’s reactivity?

- 7-Methoxy Group : Enhances electron density on the benzofuran ring, facilitating electrophilic substitutions. It also improves solubility in polar solvents .

- N-Phenyl Carboxamide : Acts as a hydrogen-bond acceptor, influencing binding to biological targets (e.g., enzymes). Steric effects from the phenyl group may require optimization in coupling reactions .

- 3-Amino Group : Participates in Schiff base formation or coordination with metal catalysts, enabling further derivatization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Substituent Variation : Synthesize analogs with modifications (e.g., replacing methoxy with ethoxy or halogens). Compare antioxidant activity using DPPH/ABTS assays, as demonstrated for 7-methoxy-N-(substituted phenyl) derivatives .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or kinases. Correlate binding affinity (ΔG values) with experimental IC data .

- Data Analysis : Use multivariate regression to identify substituent parameters (Hammett constants, logP) that correlate with activity .

Q. How should researchers address contradictions in reported bioactivity data for benzofuran carboxamides?

- Standardize Assays : Replicate studies under controlled conditions (e.g., fixed concentration ranges, cell lines). For example, discrepancies in antioxidant activity may arise from varying DPPH concentrations or incubation times .

- Validate Purity : Ensure compounds are >95% pure via HPLC (C18 column, acetonitrile/water gradient). Impurities from incomplete amidation (e.g., residual carboxylic acid) can skew results .

- Cross-Validate Models : Compare in vitro data with in vivo models (e.g., rodent hyperlipidemia studies) to confirm therapeutic relevance .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify candidates via LC-MS/MS .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected pathways (e.g., NF-κB or MAPK signaling) .

- Inhibitor Studies : Co-administer pathway-specific inhibitors (e.g., SB203580 for p38 MAPK) to confirm mechanistic dependencies .

Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolism?

- Dosing Regimens : Administer the compound orally (10–50 mg/kg) and intravenously (2–5 mg/kg) to calculate bioavailability (F). Use LC-MS/MS to measure plasma concentrations over 24 hours .

- Metabolite Profiling : Collect urine/liver homogenates and identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) via HRMS .

- Tissue Distribution : Radiolabel the compound (e.g., C) and quantify accumulation in target organs (e.g., liver, brain) using scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.